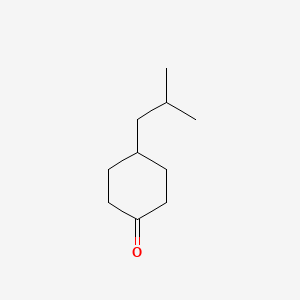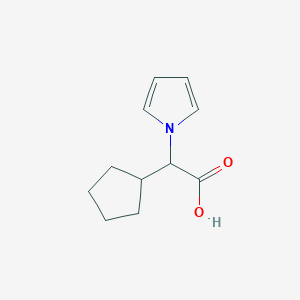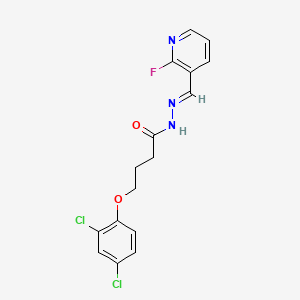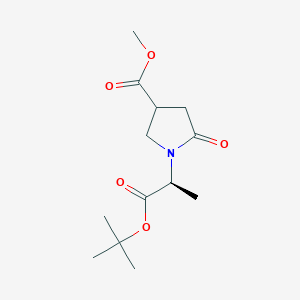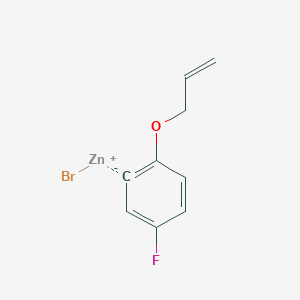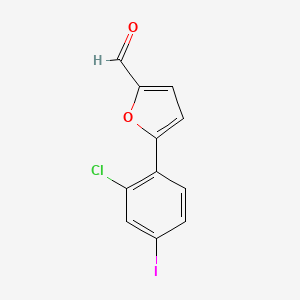
5-(2-Chloro-4-iodophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(2-Chloro-4-iodophenyl)furan-2-carbaldehyde typically involves the reaction of 2-chloro-4-iodoaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-(2-Chloro-4-iodophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and chlorine positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
5-(2-Chloro-4-iodophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-iodophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(2-Chloro-4-iodophenyl)furan-2-carbaldehyde include other furan derivatives such as:
- 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
- 5-(2-Bromo-4-iodophenyl)furan-2-carbaldehyde
- 5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H6ClIO2 |
|---|---|
Molecular Weight |
332.52 g/mol |
IUPAC Name |
5-(2-chloro-4-iodophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6ClIO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
GQBBCYKPPMGSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


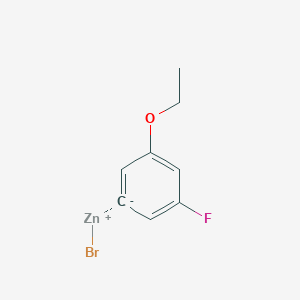
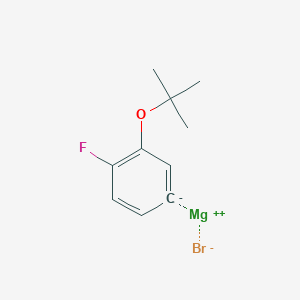
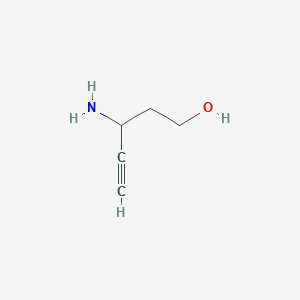
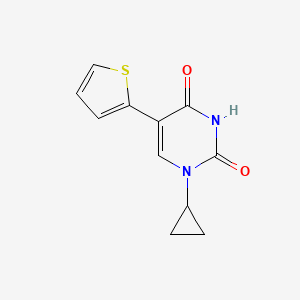

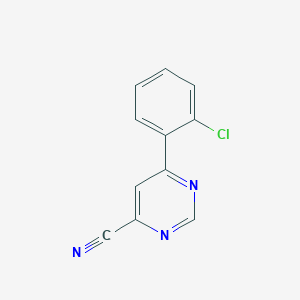

![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
